molecular formula C22H27NO5 B565333 rac N-Acetyl Norlaudanosine-d3 CAS No. 1216654-63-5

rac N-Acetyl Norlaudanosine-d3

Cat. No.: B565333
CAS No.: 1216654-63-5
M. Wt: 388.478
InChI Key: JIDKUPJJVWNDTF-FIBGUPNXSA-N
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Description

rac N-Acetyl Norlaudanosine-d3: is a stable isotopic form of rac N-Acetyl Norlaudanosine, a compound used primarily in forensic analysis and proteomics research. It has a molecular formula of C22H24D3NO5 and a molecular weight of 388.47 . This compound is notable for its use in various scientific research applications due to its stable isotopic labeling, which allows for precise analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Acetyl Norlaudanosine-d3 typically involves the acetylation of Norlaudanosine with deuterated acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the incorporation of the deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: rac N-Acetyl Norlaudanosine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

rac N-Acetyl Norlaudanosine-d3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of rac N-Acetyl Norlaudanosine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique isotopic signature, allowing researchers to track its behavior in biological systems. This compound is often used to study the metabolism of Norlaudanosine and its derivatives, providing insights into their pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Uniqueness: rac N-Acetyl Norlaudanosine-d3 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical studies. This isotopic labeling makes it particularly valuable in forensic analysis and proteomics research, where accurate quantification and identification are crucial.

Properties

IUPAC Name

2,2,2-trideuterio-1-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDKUPJJVWNDTF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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